2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid
CAS No.: 659731-33-6
Cat. No.: VC11697983
Molecular Formula: C9H10BF3O4
Molecular Weight: 249.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 659731-33-6 |
|---|---|
| Molecular Formula | C9H10BF3O4 |
| Molecular Weight | 249.98 g/mol |
| IUPAC Name | [2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
| Standard InChI Key | CRXASTBBIGEKRP-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Methoxymethoxy group (-OCH₂OCH₃): Positioned at C2, this ether-based substituent enhances solubility in polar aprotic solvents and may act as a protecting group during multi-step syntheses .
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Trifluoromethyl group (-CF₃): Located at C4, this electron-withdrawing group significantly influences the electronic properties of the aromatic ring, modulating reactivity in electrophilic substitution and cross-coupling reactions .
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Boronic acid (-B(OH)₂): Positioned at C1, this group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates.
Molecular Formula: C₁₀H₁₁BF₃O₄
Molecular Weight: 285.00 g/mol (calculated).
Exact Mass: 285.064 Da (theoretical).
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous boronic acids provide baseline insights:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in THF, DMSO, DMF | |
| PSA (Polar Surface Area) | 68.15 Ų |
The trifluoromethyl group likely reduces solubility in aqueous media compared to non-fluorinated analogs, while the methoxymethoxy group improves solubility in organic solvents .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-methoxymethoxy-4-(trifluoromethyl)phenylboronic acid can be inferred from protocols used for related compounds:
Halogenation and Methoxymethylation
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Halogenation: Starting with 4-(trifluoromethyl)phenol, bromination or iodination at the C2 position introduces a halogen atom, facilitating subsequent functionalization .
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Methoxymethyl Protection: Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) installs the methoxymethoxy group at C2 .
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Boronation: A Miyaura borylation reaction employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at C1 .
Example Reaction Scheme:
Direct Boronic Acid Installation
Alternative approaches involve directed ortho-metalation:
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A trifluoromethyl-substituted benzene derivative undergoes lithiation at C2 using LDA (lithium diisopropylamide), followed by quenching with trimethyl borate to yield the boronic acid .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a pivotal partner in Suzuki reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and agrochemicals. For example:
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Coupling with 4-bromoaniline derivatives yields trifluoromethyl-containing biphenyl amines, intermediates in kinase inhibitor development .
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Reaction with heteroaryl halides (e.g., pyridyl bromides) produces fluorinated heterobiaryls with enhanced metabolic stability.
Medicinal Chemistry
The trifluoromethyl group imparts:
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Enhanced Lipophilicity: Improving blood-brain barrier penetration for central nervous system (CNS) targets.
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Electron-Withdrawing Effects: Stabilizing adjacent functional groups against oxidative degradation .
Case Study: Analogous boronic acids have been used in the synthesis of BET bromodomain inhibitors, where the trifluoromethyl group augments binding affinity to acetylated lysine residues .
Future Research Directions
Expanding Synthetic Utility
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Photoredox Catalysis: Leveraging the trifluoromethyl group’s redox activity for light-mediated C–H functionalization.
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Bioconjugation: Exploiting boronic acid-diol interactions for targeted drug delivery systems.
Computational Modeling
DFT (Density Functional Theory) studies could optimize reaction conditions by predicting transition states in Suzuki couplings involving sterically hindered substrates.
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